2-(cyclopentylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
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Description
2-(cyclopentylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H30N4OS and its molecular weight is 374.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Compounds with structural features similar to 2-(cyclopentylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide have been synthesized for various research purposes. For example, the synthesis of 2-substituted 6,9-Di- and 6,8,9-Tri-methylpurines has been reported as amplifiers of phleomycin, enhancing its lethal effect on Escherichia coli cultures (Bhushan et al., 1975). Such methodologies highlight the role of sophisticated synthetic chemistry in developing compounds with potential antimicrobial applications.
Antitumor and Antimicrobial Activities
Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including compounds with cyano and acetamide groups, have been synthesized and shown to possess promising inhibitory effects on different cell lines, indicating their potential as antitumor agents (Albratty et al., 2017). Similarly, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been evaluated for their antimicrobial activities against pathogenic bacteria and Candida species, demonstrating the importance of structural modifications in enhancing biological activity (Mokhtari & Pourabdollah, 2013).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4OS/c25-20(14-26-17-6-2-3-7-17)21-16-9-11-24(12-10-16)19-13-15-5-1-4-8-18(15)22-23-19/h13,16-17H,1-12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENSVOAAXVLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.